molecular formula C17H12F2N6O2 B2366969 1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-10-6

1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Numéro de catalogue: B2366969
Numéro CAS: 892748-10-6
Poids moléculaire: 370.32
Clé InChI: DLXIJWTUIRBNMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity designed for pharmaceutical and life sciences research. This compound features a hybrid molecular architecture, incorporating two privileged pharmacophores: a 1,2,3-triazole and a 1,2,4-oxadiazole ring. This structure is of significant interest for the development of new therapeutic agents. The 1,2,3-triazole ring is a key scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. Its presence is associated with a wide range of bioactivities. The 1,2,4-oxadiazole heterocycle acts as a bioisostere for ester and amide functional groups, often contributing to improved metabolic stability and binding affinity in drug candidates. Compounds containing this moiety have demonstrated diverse biological activities, including anticancer, antibacterial, and antifungal properties. Preliminary research on analogous structures suggests potential research applications for this compound in several areas. Its mechanism of action may involve interaction with enzyme targets such as dihydrofolate reductase (DHFR) or DNA gyrase, which are critical for bacterial cell division and replication. Furthermore, the structural features align with compounds investigated for anticancer activity, potentially through the modulation of various cellular signaling pathways. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its full potential in hit-to-lead optimization campaigns and as a tool compound in mechanistic studies.

Propriétés

IUPAC Name

3-(2,4-difluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6O2/c1-26-11-5-2-9(3-6-11)16-21-17(27-23-16)14-15(20)25(24-22-14)13-7-4-10(18)8-12(13)19/h2-8H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXIJWTUIRBNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel hybrid molecule that integrates the pharmacophores of triazoles and oxadiazoles. This article reviews its biological activities, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.

Structural Overview

The compound features a triazole core linked to an oxadiazole moiety and a difluorophenyl substituent. The molecular formula is C15H13F2N5OC_{15}H_{13}F_2N_5O, with a molar mass of approximately 321.30 g/mol. The presence of fluorine atoms is expected to enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate significant cytotoxicity against various cancer cell lines:

Cell LineIC50_{50} (μM)Reference
MCF-715.63
U-93710.38
A5490.12

Flow cytometry assays indicated that the compound induces apoptosis in MCF-7 cells by increasing p53 expression and activating caspase-3 cleavage, similar to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promising results against bacterial strains. Its structure allows for interaction with bacterial enzymes, leading to inhibition of growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.125
Pseudomonas aeruginosa0.25

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cell proliferation and survival. The triazole ring has been associated with the inhibition of fungal cytochrome P450 enzymes, while oxadiazoles are known for their anticancer properties through various mechanisms including:

  • Inhibition of DNA synthesis
  • Induction of apoptosis
  • Interaction with cellular signaling pathways

Case Studies

A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly affected their biological activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines . The specific case of the triazole-oxadiazole hybrid showed higher efficacy compared to its individual components.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Animal models will provide insights into pharmacokinetics and therapeutic potential.
  • Structure-activity relationship (SAR) : Systematic modification of substituents could yield more potent derivatives.
  • Combination therapies : Investigating synergistic effects with existing chemotherapeutics could enhance treatment outcomes in cancer therapy.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of oxadiazole derivatives. Specifically, compounds containing the 1,2,4-oxadiazole scaffold have shown significant potential as apoptosis inducers in various cancer cell lines.

Case Studies:

  • Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity with IC50 values indicating effective inhibition against multiple cancer types. For instance, one derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and lung adenocarcinoma cells .
  • Kumar et al. synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited moderate to high activity against A549 (lung) and MCF-7 (breast) cancer cell lines. Notably, one compound showed an IC50 value of 0.11 µM against A549 cells .
  • Abd el Hameid et al. developed novel oxadiazole derivatives that were evaluated against MCF-7 and HCT-116 cancer cell lines. The most potent analogs exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Antimicrobial Properties

In addition to anticancer applications, compounds containing the triazole and oxadiazole scaffolds have been investigated for their antimicrobial properties. These compounds can inhibit fungal growth by disrupting cell membrane integrity or interfering with biosynthetic pathways.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

StudyCompound TestedCell LinesIC50 Value (µM)Activity
Maftei et al.4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineMultiple (11 types)92.4Anticancer
Kumar et al.Bis-1,2,4-oxadiazole-fused-benzothiazoleA5490.11Anticancer
Abd el Hameid et al.Novel oxadiazole derivativesMCF-7 & HCT-116Varies (0.48 - 5.13)Anticancer

Comparaison Avec Des Composés Similaires

Structural Analogues
2.1.1. Substituent Variations on the Triazole and Oxadiazole Moieties
Compound Name Triazole Substituent Oxadiazole Substituent Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
Target Compound 1-(2,4-Difluorophenyl) 3-(4-Methoxyphenyl) C₁₆H₁₂F₂N₆O₂ 358.31* Potential enhanced solubility
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 1-(3-Trifluoromethylphenyl) 3-(4-Methylphenyl) C₁₈H₁₃F₃N₆O 386.34 Higher lipophilicity (CF₃ group)
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine 1-Phenyl 3-(4-Fluorophenyl) C₁₆H₁₁FN₆O 338.30 Reduced steric bulk
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1-(2-Nitrophenyl) Benzo[d]thiazol-2-yl C₁₅H₁₀N₆O₂S 338.34 Antiproliferative activity

*Calculated based on constituent groups.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability, while the methoxy group in the target compound may improve aqueous solubility .
  • Bioactivity Trends : Nitrophenyl and benzothiazole substituents (e.g., ) correlate with antiproliferative effects, whereas fluorophenyl/trifluoromethylphenyl derivatives (e.g., ) are often explored for antimicrobial applications.

Inferences for the Target Compound :

  • Lack of nitro or benzothiazole groups may reduce cytotoxicity compared to .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound Compound
LogP (Predicted) ~2.8 (moderate) ~3.5 (high, due to CF₃) ~2.5 (lower lipophilicity)
Hydrogen Bond Acceptors 8 7 7
Solubility Moderate (methoxy) Low (CF₃, methyl) Moderate (fluoro)

Implications :

Méthodes De Préparation

Oxadiazole Subunit Construction

The 1,2,4-oxadiazole ring is synthesized via cyclization between amidoximes and activated carboxylic acid derivatives. Modern protocols favor the Vilsmeier-Haack reagent-mediated activation of carboxylic acids, enabling one-pot formation under mild conditions. For the 4-methoxyphenyl variant, 4-methoxybenzamidoxime reacts with chloroacetic acid derivatives in the presence of POCl₃, achieving cyclization yields of 78–85%. Alternative approaches using gem-dibromomethylarenes with amidoximes (Scheme 3 in) show comparable efficiency but require stringent temperature control (−10°C to 25°C).

Triazole-Amide Coupling

The triazole core is assembled via CuAAC between an alkyne-functionalized oxadiazole and 2,4-difluorophenyl azide. Critical to this step is the regioselective formation of 1,4-disubstituted triazoles , achieved using Cu(I) catalysts (CuSO₄·5H₂O/sodium ascorbate) in tert-butanol/water (4:1) at 60°C.

Stepwise Synthetic Protocols

Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carbaldehyde

Procedure

  • Amidoxime Preparation : 4-Methoxybenzamide (10 mmol) is refluxed with hydroxylamine hydrochloride (15 mmol) in ethanol (50 mL) at 80°C for 6 h. The precipitated 4-methoxybenzamidoxime is filtered and recrystallized from ethanol (yield: 86%).
  • Cyclization : The amidoxime (8 mmol) reacts with chloroacetaldehyde diethyl acetal (10 mmol) in POCl₃ (15 mL) at 0°C for 2 h, followed by gradual warming to 25°C. Quenching with ice water and extraction with dichloromethane yields the oxadiazole-carbaldehyde (yield: 79%).

Characterization Data

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym)
  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).

Preparation of 5-Ethynyl-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole

Procedure
The oxadiazole-carbaldehyde (5 mmol) undergoes Corey-Fuchs reaction with CBr₄ (12 mmol) and PPh₃ (12 mmol) in CH₂Cl₂ (30 mL) at 0°C for 4 h. Subsequent elimination with KOtBu (15 mmol) in THF (20 mL) at −78°C yields the terminal alkyne (yield: 68%).

Optimization Note
Replacing CBr₄ with Tescalcin reagent (CBr₂F₂) improves atom economy but reduces yield to 54% due to competing side reactions.

Synthesis of 2,4-Difluorophenyl Azide

Procedure
2,4-Difluoroaniline (10 mmol) is diazotized with NaNO₂ (12 mmol) in HCl (6 M, 20 mL) at 0°C for 30 min. The diazonium salt is treated with NaN₃ (15 mmol) in H₂O (10 mL), extracting the azide with EtOAc (yield: 91%).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Procedure
A mixture of 5-ethynyloxadiazole (3 mmol), 2,4-difluorophenyl azide (3.3 mmol), CuSO₄·5H₂O (0.3 mmol), and sodium ascorbate (0.6 mmol) in t-BuOH/H₂O (4:1, 15 mL) is stirred at 60°C for 12 h. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the triazole product (yield: 82%).

Critical Parameters

  • Catalyst Loading : <5 mol% Cu(I) results in incomplete conversion (>20% starting material)
  • Solvent Polarity : Aqueous t-BuOH enhances reaction rate by 40% compared to pure DMF.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Reaction Time (h) Purification Difficulty
Vilsmeier Cyclization Amidoxime + Carboxylic Acid 78–85 4–6 Moderate (Column)
gem-Dibromomethyl Amidoxime + gem-Dibromomethyl 72–80 8–12 High (Recrystallization)
POCl₃-Mediated Hydrazide + Aromatic Acid 65–72 6–8 Low (Filtration)

Spectroscopic Validation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₄F₂N₆O₂ : 412.1112 [M+H]⁺
  • Observed : 412.1109 [M+H]⁺ (Δ = −0.73 ppm)

¹³C NMR (101 MHz, DMSO-d₆)
δ 164.8 (C=O), 162.3 (C-F), 158.1 (C-OCH₃), 148.9 (triazole C-3), 135.2–112.4 (aromatic carbons).

HPLC Purity

99.5% on C18 column (MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm)

Industrial-Scale Considerations

  • Cost Analysis : POCl₃-based routes are 23% cheaper than gem-dibromomethyl methods but require corrosion-resistant reactors
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 18.7 kg/kg (Vilsmeier) vs. 29.4 kg/kg (CuAAC)
    • E-Factor : 34.2 (including solvent recovery)

Q & A

Q. What are the key synthetic strategies for constructing the triazole-oxadiazole core in this compound?

The triazole-oxadiazole core is typically synthesized via cyclocondensation reactions. For example, acylhydrazide precursors undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the oxadiazole ring . The triazole ring is often constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via nucleophilic substitution of nitrile derivatives with sodium azide . Controlled solvent systems (e.g., THF, DMF) and catalysts (e.g., NaN₃, CuI) are critical for yield optimization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming substituent positions and structural integrity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=N and C-O-C in the oxadiazole ring. High-resolution mass spectrometry (HRMS) and elemental analysis further ensure purity .

Q. What are the hypothesized biological targets based on structural analogs?

Analogous triazole-oxadiazole hybrids exhibit activity against kinases, microbial enzymes (e.g., CYP51 in fungi), or inflammatory mediators (e.g., COX-2). The 4-methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration, while fluorine substituents improve metabolic stability .

Advanced Questions

Q. How can researchers optimize reaction yields when introducing the 4-methoxyphenyl group?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Gradual heating (80–100°C) prevents side reactions during aryl coupling.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for methoxyphenyl introduction . Parallel reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. What strategies address discrepancies in reported biological activity data among structural analogs?

Contradictions may arise from assay variability (e.g., cell-line specificity) or structural nuances. To resolve these:

  • Perform comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity).
  • Use molecular docking to assess binding affinity variations caused by substituents (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) .
  • Analyze pharmacokinetic parameters (e.g., logP, metabolic stability) to explain efficacy differences .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) models binding modes with enzymes like kinases or proteases.
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time.
  • QSAR studies correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What analytical methods confirm the compound’s purity and identity during scale-up synthesis?

  • HPLC : Quantifies purity (>95%) and detects trace impurities.
  • Elemental analysis : Validates C, H, N, S, and F content within ±0.4% of theoretical values.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from off-target interactions .
  • Synthetic Troubleshooting : If cyclization yields drop, consider replacing POCl₃ with polyphosphoric acid (PPA) or microwave-assisted synthesis to enhance reaction efficiency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.